

Spectroscopic Profile of 4-Amino-2-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-methoxybenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-2-methoxybenzoic acid** (CAS No. 2486-80-8). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and characteristic Infrared (IR) absorption bands based on established spectroscopic principles. This information is intended to serve as a valuable reference for the identification, characterization, and quality control of **4-Amino-2-methoxybenzoic acid** in research and development settings.

Molecular Structure

The chemical structure of **4-Amino-2-methoxybenzoic acid** is presented below, with atoms numbered for the purpose of NMR spectral assignments.

Caption: Molecular structure of **4-Amino-2-methoxybenzoic acid** with atom numbering for NMR assignments.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts and the expected characteristic IR absorption bands for **4-Amino-2-methoxybenzoic acid**.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	6.2 - 6.4	d
H-5	6.3 - 6.5	dd
H-6	7.6 - 7.8	d
-COOH	11.0 - 13.0	br s
-NH ₂	4.5 - 5.5	br s
-OCH ₃	3.8 - 4.0	s

Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.

Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1	110 - 115
C-2	158 - 162
C-3	98 - 102
C-4	150 - 154
C-5	105 - 109
C-6	132 - 136
C-7 (-COOH)	168 - 172
C-8 (-OCH ₃)	55 - 60

Disclaimer: Predicted data is generated using computational models and should be used as an estimation. Actual experimental values may vary.

Characteristic IR Absorption Bands

Functional Group	Absorption Range (cm ⁻¹)	Description of Vibration
O-H (Carboxylic Acid)	3300 - 2500	Stretching, very broad
N-H (Amine)	3500 - 3300	Stretching, two bands for primary amine
C-H (Aromatic)	3100 - 3000	Stretching
C=O (Carboxylic Acid)	1710 - 1680	Stretching
C=C (Aromatic)	1625 - 1590	Stretching
C-N (Amine)	1340 - 1250	Stretching
C-O (Methoxy)	1275 - 1200 (asymmetric), 1075 - 1020 (symmetric)	Stretching

Experimental Protocols

The following are generalized experimental protocols for acquiring NMR and IR spectra of solid aromatic compounds like **4-Amino-2-methoxybenzoic acid**.

NMR Spectroscopy Protocol

A standard protocol for obtaining NMR spectra of benzoic acid derivatives involves the following steps:

- Sample Preparation:
 - For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - For ¹³C NMR, a higher concentration is often required, typically 50-100 mg of the compound in the same volume of deuterated solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Data Acquisition:

- Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, a standard one-pulse experiment is typically used.
- For ^{13}C NMR, a proton-decoupled experiment is commonly performed to simplify the spectrum.
- Data Processing:
 - The raw data (Free Induction Decay - FID) is transformed into a spectrum using a Fourier Transform (FT).
 - The spectrum is phased to ensure all peaks are in the absorptive mode.
 - The baseline of the spectrum is corrected to be flat.
 - For ^1H NMR, the peaks are integrated to determine the relative ratios of the protons.
 - Chemical shifts are referenced to the TMS signal.

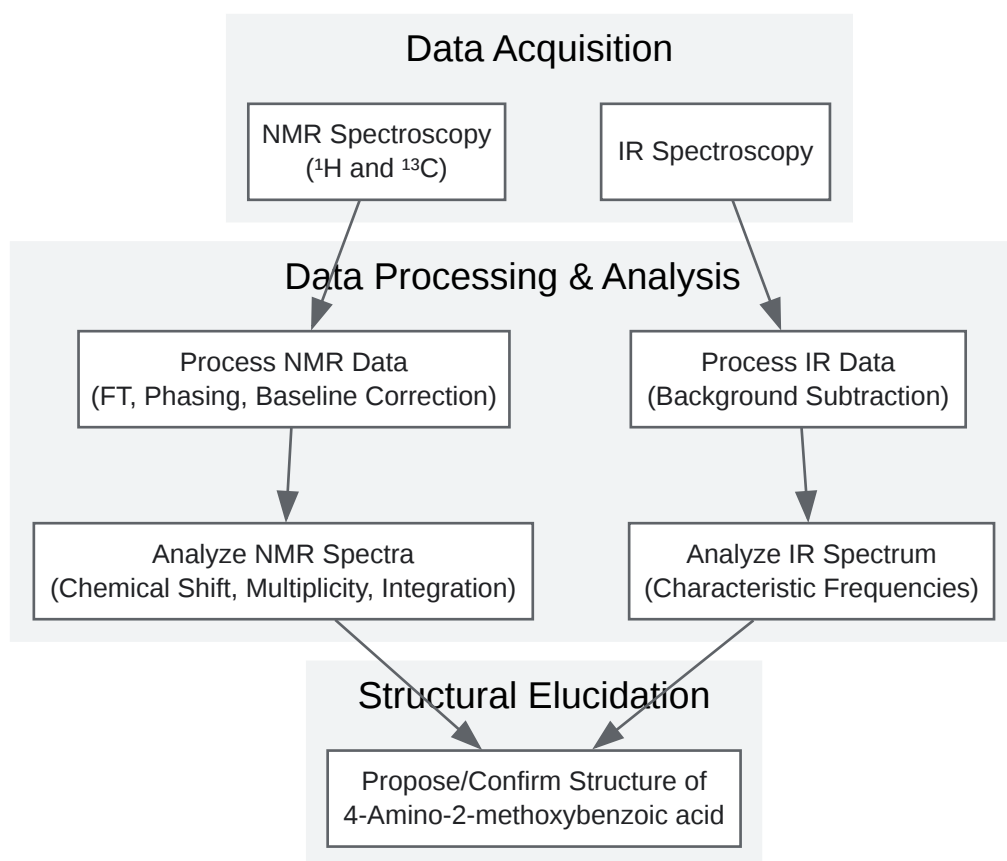
IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation:
 - Dissolve a small amount of the solid sample (approximately 50 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.
 - Place a single drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).
 - Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of an FT-IR spectrometer.
 - Record a background spectrum of the clean, empty salt plate.

- Acquire the sample spectrum, typically in the range of 4000-400 cm^{-1} . The instrument software will automatically subtract the background spectrum.
- Data Analysis:
 - Identify the wavenumbers of the major absorption bands in the spectrum.
 - Correlate these absorption bands with the characteristic vibrations of the functional groups present in the molecule.

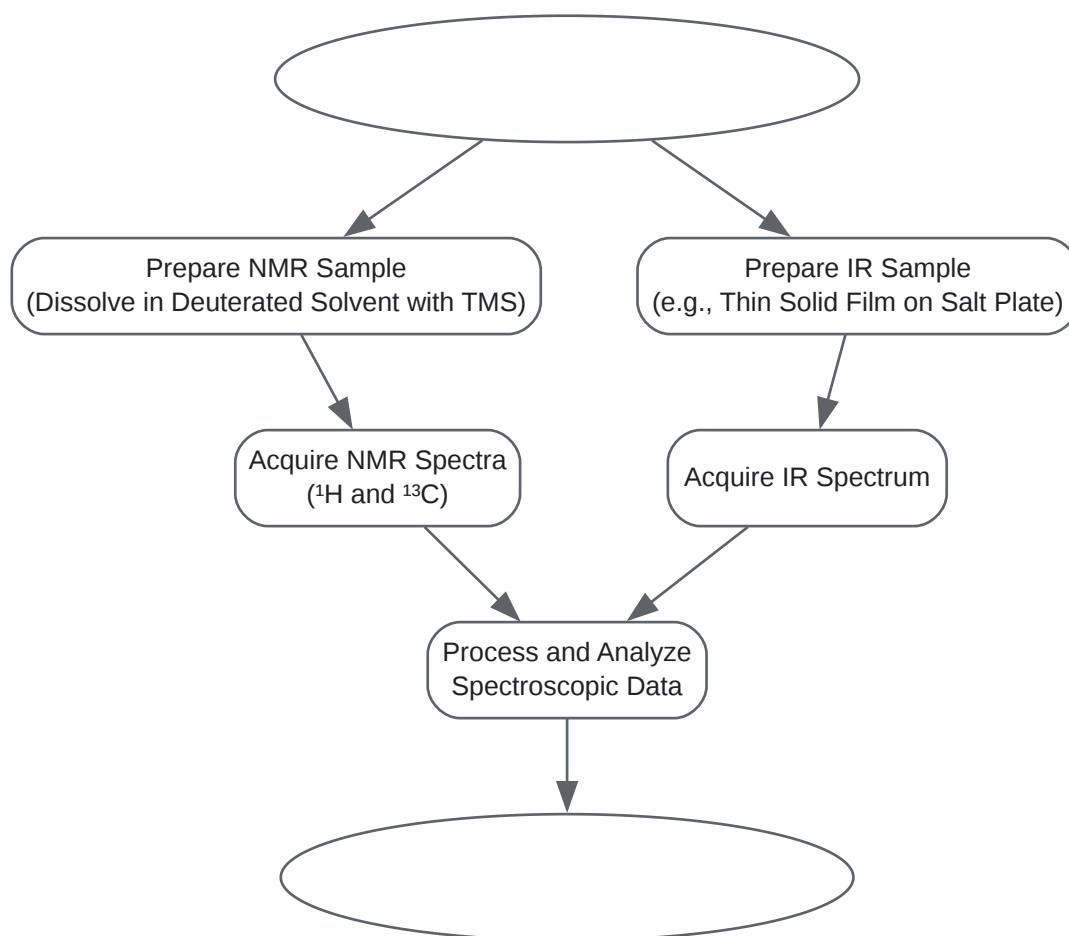
Visualization of Spectroscopic Analysis Workflow

The following diagrams illustrate the logical workflow for spectroscopic data analysis and a generalized experimental workflow.



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Caption: Logical workflow for the structural elucidation of **4-Amino-2-methoxybenzoic acid** using NMR and IR spectroscopy.



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Caption: Generalized experimental workflow for acquiring and analyzing spectroscopic data.

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